molecular formula C13H13N5O3 B5678107 N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide

N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide

Cat. No. B5678107
M. Wt: 287.27 g/mol
InChI Key: FONDPBLBBKKTRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide derivatives involves complex chemical processes. A key approach includes the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile, featuring a Smiles rearrangement and subsequent cyclization (Cho et al., 2003). Additionally, the preparation of N-(pyrazol-5-yl)cyanoacetamide-based heterocyclic compounds indicates a versatile method for synthesizing related derivatives (Ghozlan et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic and analytical techniques, including 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. Single-crystal X-ray diffraction further elucidates the precise structure, confirming the arrangement of atoms and the molecular geometry (Geng et al., 2023).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, forming coordination complexes with metals, exhibiting significant antioxidant activity, and showing potential as intermediates for further chemical transformations (Chkirate et al., 2019). Their chemical reactivity and interactions with other compounds underscore their utility in designing novel materials and therapeutic agents.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific studies on this compound are limited, related research on N, O-acetal with ynamides suggests methodologies for determining these properties (Han et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, highlight the compound's potential applications in synthetic chemistry and drug design. The synthesis of pyrazolo[3,4-d]pyrimidine analogues of antitumor agents demonstrates the compound's utility in creating new therapeutic molecules (Taylor & Patel, 1992).

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-17-6-4-10(16-17)15-11(19)7-18-12(20)8-21-9-3-2-5-14-13(9)18/h2-6H,7-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONDPBLBBKKTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CN2C(=O)COC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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